Nolotil (combination)

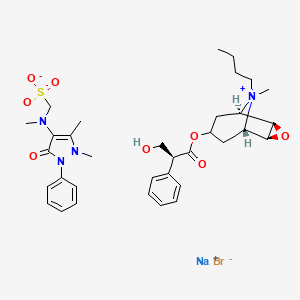

Description

BenchChem offers high-quality Nolotil (combination) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nolotil (combination) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8059-83-4 |

|---|---|

Molecular Formula |

C34H46BrN4NaO8S |

Molecular Weight |

773.7 g/mol |

IUPAC Name |

sodium;[(1R,2R,4S,5S)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;bromide |

InChI |

InChI=1S/C21H30NO4.C13H17N3O4S.BrH.Na/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);1H;/q+1;;;+1/p-2/t15?,16-,17-,18+,19-,20+,22?;;;/m1.../s1 |

InChI Key |

HXVLGCPUEAIPLA-IUVSCEIPSA-L |

SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Br-] |

Isomeric SMILES |

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Br-] |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Br-] |

Synonyms |

Buscopan compositum dypyrone - hyoscine butylbromide dypyrone, hyoscine butylbromide drug combination Nolotil (combination) |

Origin of Product |

United States |

Historical Context of Chemical Synthesis and Early Scientific Investigation

Discovery and Synthesis of Metamizole (B1201355) (Dipyrone)

The development of metamizole is deeply rooted in the field of pyrazolone (B3327878) chemistry. wikipedia.org This class of compounds emerged as significant pharmaceutical agents in the late 19th century. wikipedia.orgbdpsjournal.org The journey began in the 1880s when Ludwig Knorr, a student of Nobel laureate Emil Fischer, synthesized a pyrazole (B372694) derivative while attempting to create quinine (B1679958) analogues from phenylhydrazine. wikipedia.org This led to the creation of phenazone, also known as antipyrine (B355649), which is often regarded as the progenitor of modern antipyretic analgesics. wikipedia.org

The commercial success of antipyrine spurred further research. Chemists at Teerfarbenfabrik Meister, Lucius & Co., a precursor to Hoechst AG, developed pyramidon, a derivative three times more potent than antipyrine. wikipedia.org In 1893, Friedrich Stolz at Hoechst synthesized another derivative, aminopyrine. wikipedia.org The lineage continued with the introduction of melubrine (sodium antipyrine aminomethanesulfonate) by Hoechst in 1913. wikipedia.org

This line of chemical innovation culminated in 1920 when chemists at Hoechst AG successfully synthesized metamizole. wikipedia.orgtandfonline.comchemeurope.comresearchgate.netresearchgate.netcfsre.org Metamizole, also known as dipyrone (B125322), is a methyl derivative of melubrine and a more soluble prodrug of pyramidon. wikipedia.org It was first introduced to the German market in 1922 under the trade name Novalgin. wikipedia.orgchemeurope.com Mass production began that same year. tandfonline.comchemeurope.comresearchgate.netcfsre.orgresearchgate.net

| Year | Compound | Key Contributor/Company | Significance | Reference |

|---|---|---|---|---|

| 1880s | Phenazone (Antipyrine) | Ludwig Knorr | First synthetic pyrazolone analgesic. | wikipedia.orgwikipedia.org |

| 1893 | Aminopyrine | Friedrich Stolz (Hoechst) | A derivative of antipyrine. | wikipedia.org |

| 1890s | Pyramidon | Chemists at a Hoechst AG precursor | Three times more active than antipyrine. | wikipedia.org |

| 1913 | Melubrine | Hoechst AG | An immediate precursor to metamizole. | wikipedia.org |

| 1920 | Metamizole (Dipyrone) | Hoechst AG | Synthesis of the target compound. | wikipedia.orgtandfonline.comchemeurope.comresearchgate.net |

| 1922 | Novalgin (Metamizole) | Hoechst AG | First marketed in Germany. | wikipedia.orgchemeurope.com |

Metamizole is a prodrug, meaning it is inactive until metabolized within the body. cfsre.orgpan.plnih.gov Early analytical studies revealed that after oral administration, it is not detected in plasma or urine. scispace.com Instead, it undergoes spontaneous hydrolysis in the aqueous environment of the digestive tract to its primary active metabolite, 4-methyl-amino-antipyrine (MAA). scispace.comdrugbank.com Further metabolism produces other metabolites, including 4-amino-antipyrine (AA). wikipedia.orgresearchgate.netdrugbank.com

From its introduction, metamizole was characterized by its potent analgesic, antipyretic, and spasmolytic properties. wikipedia.orgresearchgate.netscispace.comefsm.onlineefsm.online Initially, it was often classified as a non-steroidal anti-inflammatory drug (NSAID). pan.plscispace.com However, further pharmacological investigation revealed that it possesses only weak anti-inflammatory effects. wikipedia.orgefsm.online This led to its reclassification as a non-opioid, non-narcotic analgesic. pan.plmdpi.com

The mechanism of action was found to be distinct from typical NSAIDs. wikipedia.orgefsm.online Its effects are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis within the central nervous system (CNS). wikipedia.orgresearchgate.netefsm.online Research pointed towards the inhibition of a central cyclooxygenase isoform, COX-3, as a key part of its mechanism, distinguishing it from drugs that act peripherally. pan.plnih.govscispace.commdpi.com Additionally, early research suggested that its analgesic effects might also involve the activation of endogenous opioidergic and cannabinoid systems. pan.plscispace.comefsm.online

| Characteristic | Description | Reference |

|---|---|---|

| Classification | Non-opioid analgesic, pyrazolone derivative. | pan.plefsm.onlinemdpi.com |

| Nature | Prodrug, hydrolyzes to active metabolites (MAA and AA). | cfsre.orgpan.plscispace.comdrugbank.com |

| Primary Effects | Analgesic, antipyretic, spasmolytic. | wikipedia.orgresearchgate.netefsm.onlineefsm.online |

| Mechanism of Action | Central inhibition of prostaglandin synthesis (possibly via COX-3); potential activation of opioid and cannabinoid systems. | pan.plscispace.comefsm.onlinemdpi.com |

| Anti-inflammatory Activity | Considered weak. | wikipedia.orgefsm.online |

Development and Characterization of Butylscopolamine (B1205263)

Butylscopolamine, also known as hyoscine butylbromide, is a semi-synthetic derivative of scopolamine (B1681570) (also called hyoscine). nih.govwikipedia.org Scopolamine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. wikipedia.orgresearchgate.net

Chemically, butylscopolamine is classified as a quaternary ammonium (B1175870) compound. wikipedia.orgnih.govresearchgate.netmedkoo.comnih.govcancer.gov This classification stems from its molecular structure, which features a nitrogen atom bonded to four carbon atoms, giving it a permanent positive charge. nih.govwikipedia.org The synthesis involves the chemical attachment of a butyl group to the nitrogen atom of the scopolamine molecule. nih.gov This process of N-alkylation transforms the tertiary amine in scopolamine into a quaternary ammonium salt. researchgate.netnih.gov

This structural modification is pharmacologically significant. As a quaternary ammonium derivative, butylscopolamine is highly polar and lipid-insoluble. nih.govresearchgate.net This property prevents it from readily crossing the blood-brain barrier, which means it primarily exerts its effects peripherally and does not cause the central nervous system side effects associated with scopolamine. wikipedia.orgresearchgate.net Its pharmacological action is that of a peripherally acting antimuscarinic agent, which competitively blocks muscarinic acetylcholine (B1216132) receptors on smooth muscle cells. nih.govwikipedia.orgnih.gov

The production of butylscopolamine has historically relied on traditional chemical synthesis. The most common method involves the direct reaction of the scopolamine base with an n-butylating agent, typically n-butyl bromide. google.comchemicalbook.comnih.gov Various patents describe this process, outlining different reaction conditions, such as the use of solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) and heating to drive the reaction to completion. google.comchemicalbook.comgoogle.com The goal of these variations is to optimize the reaction time and the yield and purity of the final crystalline product. google.com One patented method avoids the use of any medium, using excess n-butyl bromide as both a reactant and a solvent, which can then be recovered and reused. google.com

More recently, alternative and potentially more environmentally friendly synthetic routes have been explored, including enzymatic synthesis. bloomtechz.com One reported enzymatic pathway uses the enzyme Thermomyces lanuginosus lipase (B570770) (TLL), a thermophilic esterase, to catalyze the synthesis. bloomtechz.com This method involves the reaction of a propionyl chloride derivative with n-butylammonium bromide in a phosphate (B84403) buffer under controlled temperature and pH conditions. bloomtechz.com Proponents of this method suggest it offers milder reaction conditions, potentially leading to higher selectivity and yield compared to some traditional chemical methods. bloomtechz.com However, enzymatic synthesis requires high purity of the enzyme and may need further process optimization for large-scale industrial production. bloomtechz.com The precursor, scopolamine itself, is produced in plants through a complex biosynthetic pathway that begins with the amino acid L-ornithine. wikipedia.org

Molecular and Cellular Mechanisms of Action of Metamizole

Engagement with Endogenous Neurotransmitter Systems

Beyond its effects on the COX pathways, Metamizole's analgesic properties are significantly mediated through its interaction with endogenous pain-modulating systems, including the opioidergic and cannabinoid systems. efsm.onlineefsm.onlinewikipedia.orgnih.gov

The mechanism of Metamizole (B1201355) involves the activation of the endogenous opioidergic system. efsm.onlineefsm.onlineresearchgate.netnih.gov Research indicates that this is achieved through the stimulation of endogenous opioid release without direct binding to opioid receptors (μ, κ, δ). researchgate.net The anti-hyperalgesic effect of the metabolite 4-MAA has been shown to depend on the activation of kappa-opioid receptors. mdpi.comwikipedia.orgviamedica.pl This interaction contributes to the descending inhibition of pain signals. mdpi.com

Activation of the endocannabinoid system is another crucial component of Metamizole's action. researchgate.netwikipedia.orgnih.gov The active metabolites MAA and AA can be further acylated with arachidonic acid in the body, forming compounds that bind to cannabinoid receptors CB1 and CB2. chemicalbook.comchemdad.comwikipedia.org Activation of the CB1 receptor, in particular, is thought to enhance the descending pain inhibitory pathway. efsm.onlineefsm.onlineviamedica.pl Some in vivo studies suggest the drug's analgesic effect is dependent on the activation of cannabinoid receptors, as CB1 antagonists can block its anti-hyperalgesic effects. researchgate.net There is also evidence for the involvement of CB2 receptors. wikipedia.orgviamedica.pl However, it's noteworthy that the formed metabolites have been found to bind only weakly to CB1 and CB2 receptors. nih.gov One study reported that selective CB1 and CB2 receptor antagonists did not block the antinociceptive effects of dipyrone (B125322) in a thermal pain model, suggesting that for certain types of pain, this pathway may not be essential. nih.gov

Involvement of the Glutamatergic System

Metamizole's central analgesic effects are partly attributed to its interaction with the glutamatergic system, a key pathway in the transmission of pain signals (nociception) in the central nervous system. tandfonline.comciencialatina.org Research indicates that metamizole can interfere with the processes involving glutamate, a primary excitatory neurotransmitter. ciencialatina.org By modulating glutamatergic transmission, metamizole can inhibit the propagation of nociceptive stimuli from the spinal cord. ciencialatina.org This action contributes to its ability to reduce pain perception at a central level, complementing its peripheral mechanisms of action. tandfonline.comciencialatina.org

Ion Channel and Second Messenger Pathway Interactions

Metamizole and its metabolites exert significant influence over various ion channels and second messenger systems, which is central to their analgesic effects.

A significant mechanism underlying metamizole's analgesic effect is the activation of the nitric oxide (NO) signaling pathway. mdpi.comresearchgate.net Evidence suggests that metamizole can directly block the sensitization of nociceptors (pain-sensing neurons) by stimulating this pathway. mdpi.comresearchgate.netmdpi.com It is hypothesized that metamizole facilitates the activation of the PI3Kγ/AKT/nNOS/cGMP cascade. mdpi.comnih.govresearchgate.net This activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn causes the hyperpolarization of primary sensory neuron terminals. mdpi.comresearchgate.net This increase in the negative electrical charge across the neuron's membrane reduces its excitability, thereby diminishing the transmission of pain signals. mdpi.comresearchgate.net The analgesic effect of dipyrone administered peripherally is dependent on this activation of the PI3Kγ/AKT signaling pathway. nih.gov

Table 1: Research Findings on Metamizole and the NO Signaling Pathway

| Finding | Pathway Component | Effect | Source |

| Metamizole directly blocks nociceptor sensitization. | NO Signaling Pathway | Activation | researchgate.netmdpi.com |

| Peripheral analgesic effect of dipyrone is dependent on this pathway. | PI3Kγ/AKT | Activation | nih.gov |

| Dipyrone induces AKT phosphorylation in cultured dorsal root ganglion neurons. | AKT | Phosphorylation | nih.gov |

| Metamizole facilitates pathway activation, leading to hyperpolarization. | PI3Kγ/AKT/nNOS/cGMP | Activation | mdpi.comresearchgate.net |

Metamizole's effects extend to the modulation of ATP-sensitive potassium (KATP) channels. nih.govdrugbank.com These channels are crucial in regulating cellular excitability in various tissues, including vascular smooth muscle and neurons. nih.govfrontiersin.org Studies have shown that metamizole acts as a KATP channel opener. nih.gov By opening these channels, it increases the outflow of potassium ions (K+) from the cell, leading to hyperpolarization. nih.govfrontiersin.org This action decreases neuronal firing frequency and induces relaxation in vascular smooth muscle. nih.govfrontiersin.org For instance, metamizole was found to inhibit angiotensin II-induced contractions in rat thoracic aorta smooth muscle, an effect that was blocked by the KATP channel blocker glibenclamide. nih.gov This mechanism is believed to contribute to both its analgesic and spasmolytic properties. drugbank.com

Table 2: Research Findings on Metamizole and KATP Channel Modulation

| Finding | Tissue/Model | Effect | Source |

| Metamizole acts as a KATP channel opener. | Rat thoracic aorta | Inhibition of contraction | nih.gov |

| The anti-hyperalgesic effect of the metabolite MAA is mediated by KATP channel opening. | General | Analgesia | drugbank.com |

| KATP channel openers can attenuate induced pain in various animal models. | Preclinical studies | Pain attenuation | frontiersin.org |

| Metamizole induces an increase in potassium current mediated by KATP channels. | Patch clamp experiments | Increased K+ current | nih.gov |

The Transient Receptor Potential Ankyrin-1 (TRPA1) channel, a sensor for noxious stimuli on nociceptive neurons, is another target for metamizole and its derivatives. nih.govphysiology.org TRPA1 is a non-selective cation channel involved in detecting a wide array of irritants and plays a role in inflammatory and neuropathic pain. physiology.orgresearchgate.net Research has demonstrated that pyrazolone (B3327878) derivatives, including dipyrone, selectively inhibit calcium responses and currents in cells expressing TRPA1. nih.gov This inhibition of TRPA1-mediated nociception has been observed in models of inflammatory and neuropathic pain. nih.gov Interestingly, it is the active metabolites of dipyrone, MAA and AA, rather than the parent drug itself, that activate and sensitize the TRPA1 ion channel, which may be relevant for its analgesic actions. researchgate.net This interaction provides a distinct, COX-independent mechanism for its pain-relieving effects. nih.govfrontiersin.org

Table 3: Research Findings on Metamizole and TRPA-1 Receptor Interactions

| Compound | Action on TRPA-1 | Experimental Model | Implication | Source |

| Dipyrone, Propyphenazone | Inhibition | Cultured rodent DRG neurons, human cells, mice models | Analgesic effect in inflammatory & neuropathic pain | nih.gov |

| Dipyrone | Failed to activate | HEK293 cells | Prodrug requires metabolization | researchgate.net |

| MAA and AA (Metabolites) | Activation and sensitization | HEK293 cells expressing hTRPA1 | Contribution to analgesia and antipyresia | researchgate.net |

| Dipyrone | Inhibition of TRPA1-mediated responses | General | COX-independent analgesic mechanism | frontiersin.org |

Mechanism of Antispasmolytic Action

Metamizole is recognized for its spasmolytic, or smooth muscle relaxant, properties, which are particularly useful in treating colic-like pain affecting the digestive and urinary tracts. pan.plwikipedia.org

The primary mechanism for metamizole's antispasmolytic effect involves the modulation of intracellular calcium (Ca2+) levels. nih.govpan.plresearchgate.net Smooth muscle contraction is heavily dependent on the release of Ca2+ from intracellular stores. mdpi.com Metamizole has been shown to inhibit this release. nih.govpan.pl This effect is believed to result from the reduced synthesis of inositol (B14025) phosphate (B84403) (IP), a second messenger that triggers Ca2+ release from the sarcoplasmic reticulum. nih.govmdpi.com By inhibiting IP-mediated calcium release, metamizole reduces the free intracellular Ca2+ available for the contractile machinery, leading to smooth muscle relaxation. mdpi.comresearchgate.net

PG-Dependent and PG-Independent Pathways in Antipyretic Effects

The antipyretic, or fever-reducing, effect of metamizole is a result of complex mechanisms that involve both prostaglandin (B15479496) (PG)-dependent and prostaglandin-independent pathways. This dual action distinguishes its profile from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily rely on the inhibition of prostaglandin synthesis. scispace.comefsm.onlineefsm.online

Prostaglandin-Dependent Pathway

Metamizole's ability to lower fever is partly attributed to its influence on the synthesis of prostaglandins (B1171923), which are key mediators in the febrile response. pediatriconcall.com The primary mechanism proposed is the inhibition of the cyclooxygenase (COX) enzyme, which is essential for converting arachidonic acid into prostaglandins. patsnap.com

Central COX Inhibition : Unlike many NSAIDs that act peripherally, metamizole's primary analgesic and antipyretic effects are considered to be central, occurring within the brain and spinal cord. pediatriconcall.comwikipedia.org It is believed to be a weak inhibitor of COX-1 and COX-2 enzymes, which explains its minimal gastrointestinal side effects compared to other NSAIDs. efsm.onlineefsm.online

Role of COX-3 : A significant body of research suggests that metamizole, much like paracetamol, may selectively inhibit COX-3, a splice variant of COX-1 predominantly found in the central nervous system (CNS). scispace.compatsnap.commdpi.com The inhibition of COX-3 in the brain leads to a reduction in the synthesis of prostaglandin E2 (PGE2). scispace.compatsnap.com PGE2 is a critical pyrogenic mediator that elevates the thermoregulatory set-point in the hypothalamus, leading to fever. patsnap.com By reducing CNS levels of PGE2, metamizole helps to reset the hypothalamic thermostat and lower body temperature. patsnap.comtandfonline.com

However, some research presents a more nuanced view. One study demonstrated that while metamizole reduces PGE2 concentrations in plasma and cerebrospinal fluid, it does not inhibit the synthesis of PGE2 within the hypothalamus itself, unlike the NSAID indomethacin. scispace.com This finding suggests that the antipyretic effect of metamizole may be, at least partially, independent of hypothalamic PGE2 synthesis inhibition. scispace.com

Prostaglandin-Independent Pathway

A distinguishing feature of metamizole's antipyretic action is its ability to block fever through pathways that are not dependent on prostaglandins. scispace.comnih.govviamedica.pl This PG-independent mechanism suggests a different mode of action compared to conventional COX inhibitors and may offer an advantage in treating fevers that are refractory to other drugs. efsm.onlineefsm.online

The active metabolites of metamizole, such as 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), are also implicated in its complex mechanism of action. viamedica.plresearchgate.net It has been suggested that these metabolites may interact with other signaling systems, such as the endocannabinoid system, which could play a role in its central effects. efsm.onlinenih.gov For instance, the metabolites MAA and AA have been found to activate and sensitize the nociceptive ion channels TRPA1 and TRPV1, which could be relevant for its analgesic and antipyretic effects. viamedica.plresearchgate.net

Data Tables

Table 1: Research Findings on Metamizole's Antipyretic Pathways

| Pathway | Key Finding | Implication | Compound(s) Involved | Source(s) |

| PG-Dependent | Inhibits central COX-3, a splice variant of COX-1. | Reduces prostaglandin synthesis in the CNS, contributing to fever reduction. | Metamizole, COX-3, Prostaglandin E2 | scispace.compatsnap.commdpi.com |

| PG-Dependent | Reduces PGE2 concentrations in plasma and cerebrospinal fluid. | Systemic reduction of a key pyrogenic mediator. | Metamizole, Prostaglandin E2 | scispace.com |

| PG-Dependent | Does not inhibit hypothalamic PGE2 synthesis, unlike indomethacin. | Suggests antipyretic effect is not solely reliant on blocking hypothalamic PGE2. | Metamizole, Prostaglandin E2, Indomethacin | scispace.com |

| PG-Independent | Blocks both PG-dependent and PG-independent pathways of fever. | Possesses a distinct and potentially advantageous antipyretic profile compared to NSAIDs. | Metamizole, Lipopolysaccharide | scispace.comefsm.onlineefsm.onlinenih.gov |

| PG-Independent | Active metabolites activate and sensitize TRPA1 and TRPV1 ion channels. | Suggests a mechanism of action involving nociceptive ion channels, potentially contributing to antipyresis. | 4-methyl-amino-antipyrine (MAA), 4-amino-antipyrine (AA), TRPA1, TRPV1 | viamedica.plresearchgate.net |

Table 2: Comparison of Antipyretic Mechanisms: Metamizole vs. Traditional NSAIDs

| Feature | Metamizole | Traditional NSAIDs |

| Primary Site of Action | Central Nervous System (CNS) | Primarily Peripheral, some CNS action |

| COX Inhibition Profile | Weak inhibitor of COX-1/COX-2; proposed selective inhibitor of central COX-3. scispace.comefsm.onlinewikipedia.org | Potent inhibitors of both COX-1 and COX-2. |

| Effect on Hypothalamic PGE2 | May not directly inhibit synthesis within the hypothalamus. scispace.com | Directly inhibit hypothalamic PGE2 synthesis. scispace.com |

| PG-Independent Pathways | Significantly contributes to the antipyretic effect. scispace.comefsm.onlineefsm.onlinenih.gov | Primarily act through PG-dependent pathways. |

| Other Implicated Systems | Endocannabinoid system, TRPA1/TRPV1 channels. efsm.onlineviamedica.pl | Primarily COX/prostaglandin system. |

Molecular and Cellular Mechanisms of Action of Butylscopolamine

Muscarinic Receptor Antagonism

Butylscopolamine (B1205263) functions as a competitive antagonist at muscarinic receptors, thereby inhibiting the actions of acetylcholine (B1216132). researchgate.net This blockade is the foundation of its clinical use as an antispasmodic agent. ebi.ac.uk

The gastrointestinal tract contains several subtypes of muscarinic receptors, with M2 and M3 being the most predominant. worktribe.com Butylscopolamine demonstrates a high affinity for these M2 and M3 receptors located on smooth muscle cells. worktribe.comdrugbank.com While it is considered a non-selective muscarinic antagonist, its primary therapeutic effects are attributed to its action on M3 receptors in the gastrointestinal tract. drugbank.communi.cz The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, while the M2 and M4 subtypes predominantly couple to Gi/o proteins. 7tmantibodies.com

By binding to muscarinic receptors, butylscopolamine competitively blocks the binding of the neurotransmitter acetylcholine. wikipedia.orgprisminltd.com This action prevents the activation of these receptors and the subsequent downstream signaling pathways that lead to smooth muscle contraction. drugbank.comprisminltd.com Specifically, the blockade of M3 receptors prevents the activation of phospholipase C, a key step in the signaling cascade that ultimately results in muscle contraction. worktribe.com Studies on human intestinal samples have shown that butylscopolamine concentration-dependently reduces muscle contractions and calcium mobilization induced by the muscarinic agonist bethanechol (B1168659). researchgate.net This inhibition of acetylcholine-induced contractions is central to its spasmolytic effect. researchgate.netresearchgate.net

Peripheral vs. Central Nervous System Activity

A key characteristic of butylscopolamine is its limited activity within the central nervous system (CNS). This is a direct consequence of its chemical structure and resulting pharmacokinetic properties.

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. bmbreports.orgemulatebio.com Butylscopolamine is a quaternary ammonium (B1175870) compound, and the addition of the butyl-bromide moiety to the scopolamine (B1681570) structure significantly limits its ability to cross the blood-brain barrier. wikipedia.orgnih.gov This low permeability has been demonstrated in various animal models. wikipedia.orgump.edu.pl Consequently, CNS-mediated side effects commonly associated with other anticholinergic agents that can cross the BBB, such as scopolamine, are minimized with butylscopolamine. wikipedia.org While animal models are crucial for studying BBB permeability, it's important to note that the reliability of predicting drug responses in humans from animal testing can be low. bmbreports.org

Smooth Muscle Contraction Inhibition

The primary therapeutic effect of butylscopolamine is the relaxation of smooth muscle, which is achieved through its direct and indirect actions on the components of the neuromuscular junction in the gut.

Butylscopolamine directly antagonizes muscarinic receptors on the surface of smooth muscle cells, preventing acetylcholine-induced contractions and leading to muscle relaxation. prisminltd.comresearchgate.net Beyond its direct action on muscle cells, butylscopolamine also affects the enteric nervous system. It has been shown to inhibit cholinergic muscarinic responses that are evoked by electrical nerve stimulation. researchgate.net Furthermore, high concentrations of butylscopolamine can moderately decrease nicotinic receptor-mediated activity. researchgate.net In a study on dextran (B179266) sulfate (B86663) sodium-induced colitis in mice, butylscopolamine was found to inhibit neuronal activity, which in turn decreased the expression of inducible nitric oxide synthase in myenteric neurons and prevented the exacerbation of colitis. researchgate.net This suggests that part of its spasmolytic effect may be mediated by modulating the activity of enteric neurons. researchgate.net

Modulation of Cholinergic Contractions in Ex Vivo Tissue Models

Butylscopolamine, also known as hyoscine butylbromide (HBB), is a quaternary ammonium derivative of scopolamine. plos.org Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. drugbank.comdrugbank.comresearchgate.net Due to its chemical structure, it has limited ability to cross the blood-brain barrier, concentrating its effects on peripheral systems. plos.orgresearchgate.net The spasmolytic effect of butylscopolamine is attributed to its high affinity for muscarinic receptors located on the smooth muscle cells of the gastrointestinal (GI) tract and other organs. researchgate.netresearchgate.net By blocking these receptors, butylscopolamine prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to smooth muscle contraction. drugbank.com This inhibitory action forms the basis of its use as an antispasmodic agent. researchgate.netebi.ac.uk

Ex vivo studies using isolated tissue preparations have been crucial in elucidating the specific effects of butylscopolamine on cholinergic contractions. These models allow for the direct measurement of muscle tension and cellular responses in a controlled environment.

Inhibition of Muscarinic Agonist-Induced Contractions

Research using human intestinal samples has demonstrated that butylscopolamine concentration-dependently inhibits contractions induced by muscarinic agonists like bethanechol and carbachol. nih.govnih.gov In one key study, the inhibitory effects of butylscopolamine were quantified on various bethanechol-induced responses in the human intestine. The results showed a potent antimuscarinic action, with specific IC50 values (the concentration of a drug that gives half-maximal response) determined for different physiological processes. nih.gov

Table 1: Inhibitory Potency (IC50) of Butylscopolamine on Bethanechol-Induced Responses in Human Intestinal Tissue

| Response Measured | IC50 Value (nmol/L) |

|---|---|

| Muscle Contraction | 429 |

| Calcium Mobilization | 121 |

| Epithelial Secretion | 224 |

Data sourced from a comprehensive study on the mode of action of HBB in human intestinal samples. nih.gov

Further studies on human gastrointestinal smooth muscle from the esophagus, stomach, jejunum, ileum, and colon have confirmed this inhibitory effect. researchgate.net These investigations revealed that the sensitivity of different GI segments to butylscopolamine varies, with a tendency for inhibitory effectiveness to increase from the upper to the lower parts of the tract. researchgate.net The spasmolytic action was particularly effective against spasticity evoked by bethanechol but not against contractions induced by high potassium (KCl), confirming the muscarinic receptor-specific mechanism. researchgate.net The antagonism is mainly focused on M2 and M3 muscarinic receptor subtypes. researchgate.net A recent 2024 study on human colon tissue further specified that the inhibitory effects are primarily associated with M3 receptors. nih.gov

Modulation of Neurally-Mediated Contractions

Beyond directly stimulating muscle cells with agonists, ex vivo models often employ electrical field stimulation (EFS) to induce the release of neurotransmitters from enteric nerves, thereby mimicking physiological neural control of motility. Butylscopolamine has been shown to be highly effective at inhibiting these neurally-mediated cholinergic contractions. nih.govnih.gov

Research on human colonic tissue demonstrated that scopolamine (a related compound) could almost completely abolish EFS-induced contractions, highlighting the significance of the cholinergic pathway in these responses.

Table 2: Effect of Scopolamine on EFS-Induced Contractions in Human Colonic Tissue

| Contraction Type | Percent Inhibition by Scopolamine (10 μmol/L) |

|---|---|

| Monophasic | 98% |

| Biphasic | 90% |

Data sourced from a study on the neuromuscular interface in human tissue. worktribe.com

This potent inhibition of neurally-mediated cholinergic pathways underscores the drug's ability to reduce spasms induced by the release of acetylcholine from enteric motor neurons. nih.gov

Pharmacokinetic Research in Non Human Biological Systems

Metamizole (B1201355) Prodrug Conversion and Metabolite Formation

Metamizole is a prodrug, meaning it is inactive until metabolized in the body. adr-ac.chmdpi.com Its therapeutic effects are primarily attributed to its metabolites. nih.govtandfonline.com

Non-Enzymatic Hydrolysis to Primary Active Metabolites (e.g., 4-Methylaminoantipyrine, 4-Aminoantipyrine)

Upon administration, metamizole undergoes rapid, non-enzymatic hydrolysis, primarily in the gastrointestinal tract, to its main active metabolite, 4-Methylaminoantipyrine (4-MAA). mdpi.comtandfonline.comnih.govresearchgate.netmdpi.com This initial conversion does not involve liver enzymes and results in high bioavailability of 4-MAA. adr-ac.chnih.govresearchgate.net The parent compound, metamizole, is typically undetectable in plasma following this rapid hydrolysis. tandfonline.comunipi.it

Further Metabolism and Inactive Metabolite Generation (e.g., 4-Formyl-amino-antipyrine, 4-Acetyl-amino-antipyrine)

The active metabolites of metamizole undergo further biotransformation to form inactive metabolites. 4-MAA can be oxidized to form 4-Formyl-amino-antipyrine (4-FAA). mdpi.comtandfonline.commdpi.com The active metabolite 4-AA is further metabolized via acetylation to 4-Acetyl-amino-antipyrine (4-AAA). mdpi.comtandfonline.commdpi.com Both 4-FAA and 4-AAA are considered inactive metabolites. tandfonline.comresearchgate.net The formation of 4-AAA from 4-AA is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. mdpi.com

The metabolic pathway of metamizole can be summarized as follows:

Metamizole -> (Non-enzymatic hydrolysis) -> 4-Methylaminoantipyrine (4-MAA) (active)

4-MAA -> (N-demethylation) -> 4-Aminoantipyrine (B1666024) (4-AA) (active)

4-MAA -> (Oxidation) -> 4-Formyl-amino-antipyrine (4-FAA) (inactive)

4-AA -> (Acetylation) -> 4-Acetyl-amino-antipyrine (4-AAA) (inactive)

Table 1: Metamizole and its Primary Metabolites

| Compound Name | Abbreviation | Activity |

|---|---|---|

| Metamizole | - | Prodrug |

| 4-Methylaminoantipyrine | 4-MAA | Active |

| 4-Aminoantipyrine | 4-AA | Active |

| 4-Formyl-amino-antipyrine | 4-FAA | Inactive |

| 4-Acetyl-amino-antipyrine | 4-AAA | Inactive |

Cytochrome P450 (CYP) Enzyme System Interactions for Metamizole

The metabolism of metamizole's primary active metabolite, 4-MAA, is heavily reliant on the Cytochrome P450 (CYP) enzyme system located primarily in the liver. mdpi.comnih.gov

Roles of Specific CYP Isoenzymes (e.g., CYP3A4, CYP2B6, CYP2C8, CYP2C9) in Metabolite Formation

The N-demethylation of 4-MAA to 4-AA is mediated by several CYP isoenzymes. drugbank.com While some initial studies suggested CYP3A4 as a major contributor, mdpi.comtandfonline.com more recent research indicates a more complex interaction.

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified multiple isoenzymes involved in the metabolism of 4-MAA. nih.gov One study identified CYP2B6, CYP2C8, CYP2C9, and CYP3A4 as important contributors to the N-demethylation of 4-MAA. nih.gov However, another study utilizing CYP-expressing supersomes pointed to CYP1A2 as the major enzyme for both the N-demethylation of 4-MAA to 4-AA and its oxidation to 4-FAA, with contributions from CYP2C19 and CYP2D6 to the N-demethylation process. nih.govresearchgate.net This study found that CYP2B6, CYP2C9, and CYP2C8 had only minor activity, while CYP3A4 showed no detectable activity in this system. nih.gov These discrepancies may be due to the different in vitro systems used. nih.gov

Enzyme Induction Profiles of Metamizole Metabolites

Research has shown that metamizole and its metabolites can act as inducers of various CYP enzymes. researchgate.netuzh.ch This means they can increase the production and activity of these enzymes, potentially affecting the metabolism of other drugs.

Studies in healthy human subjects and in vitro experiments with HepaRG cells have demonstrated that metamizole, through its principal metabolite 4-MAA, can induce the expression of several CYP isoenzymes, including CYP2B6, CYP3A4, CYP2C9, and CYP2C19. nih.govresearchgate.netnih.gov The induction of CYP2B6 and CYP3A4 by metamizole has been confirmed in multiple clinical studies. nih.gov For instance, co-administration of metamizole has been shown to decrease the plasma concentrations of drugs that are substrates for these enzymes. nih.govuzh.ch The induction of these enzymes appears to be mediated through the constitutive androstane (B1237026) receptor (CAR), not the pregnane (B1235032) X receptor (PXR). nih.govresearchgate.netnih.gov

Interestingly, while being an inducer of several CYP enzymes, metamizole has also been found to be a weak inhibitor of CYP1A2. nih.govresearchgate.net

Table 2: Summary of CYP Isoenzyme Interactions with Metamizole/4-MAA

| CYP Isoenzyme | Role in Metamizole Metabolism | Induction by Metamizole/4-MAA |

|---|---|---|

| CYP1A2 | Major role in 4-MAA demethylation and formylation (one study) nih.govresearchgate.net | Weakly inhibited nih.govresearchgate.net |

| CYP2B6 | Contributor to 4-MAA demethylation nih.govdrugbank.com | Moderately induced nih.govresearchgate.net |

| CYP2C8 | Contributor to 4-MAA demethylation nih.govdrugbank.com | - |

| CYP2C9 | Contributor to 4-MAA demethylation nih.govdrugbank.com | Weakly to moderately induced nih.govresearchgate.net |

| CYP2C19 | Contributor to 4-MAA demethylation nih.gov | Moderately induced nih.govresearchgate.net |

| CYP3A4 | Contributor to 4-MAA demethylation (conflicting reports) mdpi.comtandfonline.comdrugbank.com | Moderately induced nih.govresearchgate.net |

Pharmacokinetic Profiles of Butylscopolamine (B1205263) in Animal Models

Butylscopolamine, a quaternary ammonium (B1175870) derivative of scopolamine (B1681570), exhibits distinct pharmacokinetic properties in animal models, largely influenced by its poor absorption after oral administration. europa.eu

Pharmacokinetic studies have been conducted in various species, including rats, dogs, pigs, cattle, and camels. europa.euwindows.net Following oral administration in rats, only a small fraction of the dose is absorbed, with about 1.2% excreted in the urine and 6% in the bile over 24 hours. researchgate.net This poor gastrointestinal absorption is a consistent finding across species. europa.euresearchgate.net In greyhound dogs given an oral tablet, there was very limited absorption of butylscopolamine. worktribe.comebi.ac.uk

Despite poor systemic absorption, after oral administration in rats, radioactivity from labeled butylscopolamine was found to accumulate in the wall of the distal small intestine. researchgate.net

Following intravenous administration, butylscopolamine is rapidly distributed and eliminated. europa.eu In greyhound dogs, the mean plasma elimination half-life was 2 hours. worktribe.comebi.ac.uk In camels, the terminal elimination half-life after intravenous injection was approximately 2.29 hours. windows.net In pigs and cattle, intravenous administration resulted in low plasma concentrations that peaked shortly after dosing and declined rapidly. europa.eu

Excretion patterns differ based on the route of administration. After parenteral administration, the majority of the dose is excreted in the urine. europa.eu In contrast, after oral administration, the bulk of the compound is excreted in the feces, which is consistent with its low absorption. europa.eu In rats, biliary excretion was the primary elimination route for systemically available butylscopolamine. researchgate.net

Table 3: Pharmacokinetic Parameters of Butylscopolamine in Selected Animal Models

| Animal Model | Route of Administration | Key Pharmacokinetic Findings |

|---|---|---|

| Rat | Oral | Poor gastrointestinal absorption (~1.2% in urine, ~6% in bile over 24h). researchgate.net Accumulation in the distal small intestine wall. researchgate.net |

| Rat | Intra-portal | Biliary excretion is the main elimination route (42% in 12h). researchgate.net |

| Greyhound Dog | Oral | Very limited absorption; mean plasma elimination half-life of 2 hours. worktribe.comebi.ac.uk |

| Pig | Intravenous | Low peak plasma concentrations; rapid excretion with urinary concentrations peaking at 4-8 hours. europa.eu |

| Cattle | Intravenous | Low plasma concentrations; rapid excretion with urinary concentrations peaking at 2-4 hours. europa.eu |

| Camel | Intravenous | Terminal elimination half-life of ~2.29 hours. windows.net |

Absorption and First-Pass Metabolism in Animal Studies (e.g., dogs, camels)

The pharmacokinetic profile of the components of Nolotil, primarily metamizole, has been investigated in various animal models. These studies reveal species-specific differences in absorption and metabolism.

In canine models, metamizole functions as a prodrug. pan.plviamedica.pl Following oral administration, it is not absorbed in its parent form but undergoes rapid, non-enzymatic hydrolysis within the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). pan.plresearchgate.net This process leads to a fast and nearly complete absorption of 4-MAA from the gut. researchgate.net A comparative study in dogs assessing intravenous (i.v.), intramuscular (i.m.), oral (p.o.), and rectal (RC) routes found that the oral bioavailability of 4-MAA was approximately 59% relative to intravenous administration. nih.gov Due to potential gastric retention which can lead to erratic plasma concentrations, the use of enteric-coated formulations in dogs is not recommended. msdvetmanual.com

Data on the absorption of metamizole in camels is less direct. Studies on combination products containing dipyrone (B125322) (metamizole) and butylscopolamine indicate that dipyrone is metabolized to key metabolites including methylaminoantipyrine. windows.net However, specific parameters for oral absorption and first-pass metabolism of metamizole in camels are not extensively detailed in the available literature. For other components sometimes used with metamizole, such as butylscopolamine, low oral absorption in camels necessitates intravenous administration. windows.net

Pharmacokinetic data regarding the absorption and first-pass metabolism of pitofenone (B1678488) and fenpiverinium (B1207433) in dogs and camels are limited. Studies on combination drugs often focus on the primary analgesic component or are conducted in other species, leaving a gap in knowledge for these specific animal models. vedomostincesmp.ru

| Parameter | Intramuscular (i.m.) | Oral (p.o.) | Rectal (RC) |

|---|---|---|---|

| Bioavailability (vs. i.v.) | 0.75 ± 0.11 | 0.59 ± 0.08 | 0.32 ± 0.05 |

| Time to Max. Concentration (Tmax) (hours) | 0.5 | 1.0 | 1.5 |

| Max. Concentration (Cmax) (μg/mL) | 23.8 ± 3.5 | 15.4 ± 2.1 | 7.9 ± 1.3 |

Distribution to Specific Tissues (e.g., Muscle Cells, Intramural Ganglia)

The distribution of Nolotil's components to specific tissues is linked to their mechanism of action and physical properties.

Metamizole and its metabolites distribute to various tissues, including muscle. The practice of administering metamizole via intramuscular injection inherently confirms its distribution into muscle tissue. uq.edu.au Furthermore, regulatory guidelines for food-producing animals, such as calves, set maximum residue limits for metamizole and its metabolites in muscle, indicating that the drug and its byproducts are present in these cells following administration. plos.org

The distribution of fenpiverinium and pitofenone is inferred from their pharmacological effects. Fenpiverinium is classified as a ganglioplegic, an agent that blocks neurotransmission at autonomic ganglia. odmu.edu.ua This suggests it acts on and distributes to these sites, which include the intramural ganglia located within the walls of the gastrointestinal tract. wikipedia.org Pitofenone exerts a direct spasmolytic effect on smooth muscle. The smooth muscle of the digestive tract is heavily innervated by intramural ganglia, which regulate motility. google.com Therefore, the therapeutic action of these compounds in treating visceral spasms implies their distribution to smooth muscle cells and associated neural structures like the intramural ganglia.

Metabolic Pathways (e.g., Hydrolytic Cleavage of Ester Bond) and Elimination

The biotransformation of Nolotil's components involves several metabolic reactions, with metamizole's pathway being the most extensively studied.

Metamizole: As a prodrug, metamizole is first hydrolyzed non-enzymatically to its active metabolite, 4-methylaminoantipyrine (4-MAA). mdpi.com In the liver, 4-MAA is further metabolized via the cytochrome P450 enzyme system into another active metabolite, 4-aminoantipyrine (4-AA). nih.govresearchgate.net Subsequent metabolic steps render the compounds inactive. 4-MAA can be oxidized to 4-formylaminoantipyrine (B29614) (4-FAA), and 4-AA can be acetylated to form 4-acetylaminoantipyrine (4-AAA). researchgate.netscispace.com Both 4-FAA and 4-AAA are considered pharmacologically inactive. scispace.comcabidigitallibrary.org Elimination of these metabolites occurs primarily through urine. sante.fr In animal studies, the elimination half-life varies by species; in calves, the elimination half-life of 4-MAA and 4-AA was found to be approximately 9.49 hours and 8.87 hours, respectively. plos.orgnih.gov In dogs, metabolites have been detected in plasma for up to 48 hours post-administration. researchgate.net

Pitofenone: The chemical structure of pitofenone includes a methyl ester bond. Ester bonds are susceptible to hydrolytic cleavage, a common metabolic pathway for drugs containing this functional group. This reaction, catalyzed by esterase enzymes found in the liver and plasma, would break down pitofenone into its corresponding carboxylic acid and alcohol, facilitating its inactivation and subsequent elimination.

Fenpiverinium: Fenpiverinium bromide is a quaternary ammonium compound. Its chemical structure contains an amide group, which is generally more resistant to metabolic hydrolysis than an ester linkage. While it may undergo some metabolism, its primary route of elimination is likely excretion as an unchanged compound, a common characteristic of quaternary ammonium drugs.

| Metabolite | Abbreviation | Pharmacological Activity | Metabolic Pathway |

|---|---|---|---|

| 4-methylaminoantipyrine | 4-MAA | Active | Non-enzymatic hydrolysis of Metamizole mdpi.com |

| 4-aminoantipyrine | 4-AA | Active | Metabolism of 4-MAA researchgate.net |

| 4-formylaminoantipyrine | 4-FAA | Inactive | Oxidation of 4-MAA scispace.com |

| 4-acetylaminoantipyrine | 4-AAA | Inactive | Acetylation of 4-AA scispace.com |

Pre Clinical in Vitro and in Vivo Research Investigations

Metamizole (B1201355) Studies

Metamizole, a non-opioid analgesic, has been the subject of extensive pre-clinical evaluation to elucidate its mechanisms of action and its effects on various biological systems.

Cell Line Studies on Cytotoxicity and Apoptosis (e.g., LX-2 Liver Cells)

Investigations into the potential hepatotoxicity of Metamizole have utilized liver cell lines, such as the human hepatic stellate cell line LX-2. nih.govresearchgate.net These studies are crucial for understanding the drug's safety profile at the cellular level.

A study examining the effects of Metamizole and its primary metabolites, 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA), on LX-2 cells revealed a dose-dependent decrease in cell viability. nih.govresearchgate.net Metamizole was tested at concentrations ranging from 100 to 1000 µg/mL. nih.govresearchgate.net The results indicated that higher concentrations of Metamizole and its metabolites led to significant cytotoxic effects. nih.gov The most pronounced cytotoxicity and induction of apoptosis were observed with the metabolites 4-AA and 4-MAA, particularly at a concentration of 1000 µg/mL. nih.govresearchgate.net These findings suggest that Metamizole and its metabolites can cause liver cell damage, highlighting the importance of cautious clinical use. nih.gov

| Compound | Concentration (µg/mL) | Effect | Reference |

|---|---|---|---|

| Metamizole | 100 - 1000 | Dose-dependent decrease in cell viability | nih.govresearchgate.net |

| 4-methylaminoantipyrine (4-MAA) | 1000 | Marked apoptosis | nih.govresearchgate.net |

| 4-aminoantipyrine (4-AA) | 1000 | Marked apoptosis | nih.govresearchgate.net |

Pharmacological Mechanism Studies in Animal Models (e.g., Anti-inflammatory Research in Arthritic Rats, Platelet Aggregation)

Animal models provide a more complex biological system to study the pharmacological effects of Metamizole.

Anti-inflammatory Research in Arthritic Rats: Studies in rats with adjuvant-induced arthritis have been used to assess the anti-inflammatory and analgesic properties of Metamizole. tandfonline.com In this model, Metamizole was found to be more potent as an analgesic than as an anti-inflammatory agent. tandfonline.com This suggests that the mechanism by which Metamizole reduces hyperalgesia and edema in arthritic rats may not solely involve the inhibition of prostaglandin (B15479496) synthesis, a hallmark of traditional NSAIDs. tandfonline.com The weaker anti-inflammatory effect could be due to a lower affinity for COX enzymes in the high-peroxide environment of inflamed tissues. tandfonline.com

Platelet Aggregation: The effect of Metamizole on platelet aggregation has been documented in various studies. A dose-dependent inhibition of platelet aggregation has been reported. tandfonline.comnih.gov This effect is thought to be mediated through the inhibition of thromboxane (B8750289) A2 (TXA2) synthesis in platelets. tandfonline.com In vitro studies have shown that Metamizole can inhibit platelet aggregation induced by various agonists, including arachidonic acid. geneesmiddeleninformatiebank.nlmdpi.com

Investigation of Renal Physiological Responses in Animal Models (e.g., Prostacyclin Synthesis)

The impact of Metamizole on renal function, particularly its effect on the synthesis of renal prostaglandins (B1171923) like prostacyclin, has been investigated in animal models and in human studies under controlled conditions. Prostacyclin is a vasodilator that helps maintain renal blood flow.

Butylscopolamine (B1205263) Studies

Butylscopolamine is an antispasmodic agent, and its pre-clinical research has focused on its effects on smooth muscle.

Functional In Vitro Studies on Smooth Muscle Activity and Calcium Mobilization

In vitro studies using human intestinal tissues have been crucial in elucidating the mechanism of action of Butylscopolamine. ebi.ac.uknih.gov These studies have demonstrated that Butylscopolamine acts as a muscarinic antagonist. drugbank.com

Butylscopolamine concentration-dependently reduces muscle contractions, calcium mobilization, and epithelial secretion induced by the muscarinic agonist bethanechol (B1168659). ebi.ac.uknih.gov The IC50 values for these effects were 429 nmol/L for muscle contraction, 121 nmol/L for calcium mobilization, and 224 nmol/L for epithelial secretion. ebi.ac.uknih.gov The spasmolytic effect is primarily attributed to its antagonism of M2 and M3 muscarinic receptors on smooth muscle cells. nih.gov By blocking these receptors, Butylscopolamine prevents acetylcholine (B1216132) from inducing smooth muscle contraction, thereby relieving spasms. drugbank.com The mechanism involves the inhibition of intracellular calcium release that is necessary for muscle contraction. scispace.com

| Parameter | Inducing Agent | IC50 Value (nmol/L) | Reference |

|---|---|---|---|

| Muscle Contraction | Bethanechol | 429 | ebi.ac.uknih.gov |

| Calcium Mobilization | Bethanechol | 121 | ebi.ac.uknih.gov |

| Epithelial Secretion | Bethanechol | 224 | ebi.ac.uknih.gov |

Ex Vivo Investigations of Enteric Neuron and Epithelial Secretion Modulation

Research has demonstrated that the active metabolites of Nolotil, primarily 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), can directly modulate the activity of enteric neurons. nih.gov Studies on isolated segments of the gastrointestinal tract have shown that these metabolites can influence neuronal excitability and neurotransmitter release. physiology.org The spasmolytic effect of Nolotil is thought to be associated with the inhibited release of intracellular calcium (Ca2+) following a reduction in inositol (B14025) phosphate (B84403) synthesis. scispace.com This mechanism suggests a direct action on the smooth muscle cells of the digestive tract. scispace.com

Furthermore, some studies have explored the influence of Nolotil's metabolites on epithelial secretion. The intestinal epithelium plays a critical role in maintaining fluid and electrolyte balance, a process that is partly regulated by the ENS. nih.gov While direct, extensive data on Nolotil's modulation of epithelial secretion is an area of ongoing research, its known interactions with the ENS imply a potential indirect influence. The ENS is intricately involved in regulating epithelial cell function, including secretion and absorption. nih.gov Therefore, by modulating enteric neuron activity, Nolotil's metabolites may consequently affect these epithelial processes.

Interestingly, the effects of Nolotil's metabolites on the digestive tract appear to be complex and can involve multiple pathways. For instance, in rats, intravenously administered dipyrone (B125322) has been shown to delay gastric emptying through a mechanism involving capsaicin-sensitive afferent fibers and the activation of β2-adrenoceptors by norepinephrine. nih.govresearchgate.net This suggests an interaction with both neural and adrenergic pathways within the gastrointestinal wall.

The following table summarizes key findings from ex vivo investigations into the effects of Nolotil's metabolites on the gastrointestinal system.

| Metabolite | Observed Effect | Proposed Mechanism | Tissue Preparation |

| 4-methyl-amino-antipyrine (MAA) | Inhibition of PGE2-dependent and -independent fever | Inhibition of prostaglandin synthesis | Not specified in source |

| 4-amino-antipyrine (AA) | Inhibition of PGE2-dependent fever | Inhibition of prostaglandin synthesis | Not specified in source |

| Dipyrone (Metamizole) | Spasmolytic effect | Inhibition of intracellular Ca2+ release via reduced inositol phosphate synthesis | Digestive tract smooth muscle |

| Dipyrone (Metamizole) | Delayed gastric emptying | Involvement of capsaicin-sensitive afferent fibers and β2-adrenoceptor activation | Rat stomach |

Pre-clinical Functional MRI Studies for Peripheral vs. Central Effects

Pre-clinical functional magnetic resonance imaging (fMRI) has emerged as a powerful, non-invasive tool to investigate the neural correlates of drug action in living organisms, including the differentiation between peripheral and central effects. frontiersin.orgnews-medical.net In the context of Nolotil, fMRI studies in animal models have been instrumental in elucidating the compound's site of action and its influence on brain activity associated with pain processing.

Pharmacological MRI (phMRI), a subset of fMRI, allows for the mapping of brain function in response to a pharmacological stimulus. criver.com This technique measures changes in the blood-oxygen-level-dependent (BOLD) signal, which reflects neuronal activity. criver.combiorxiv.org By administering Nolotil or its active metabolites and observing the subsequent changes in BOLD signals across different brain regions, researchers can identify the central nervous system (CNS) structures involved in its analgesic effect.

Studies in rats have provided evidence for a central mechanism of action for Nolotil. For example, research has shown that dipyrone can delay gastric emptying by acting on the central nervous system, with the participation of the paraventricular nucleus (PVN) of the hypothalamus and the vagus nerve. scielo.brscielo.br Intracerebroventricular administration of dipyrone in rats resulted in delayed gastric emptying, an effect that was not observed with its metabolite 4-aminoantipyrine, suggesting a direct central action of the parent compound or other metabolites. scielo.brscielo.br

The table below outlines the application of fMRI in pre-clinical research to distinguish between the peripheral and central effects of Nolotil.

| fMRI Application | Key Findings/Objectives | Implications for Nolotil Research |

| Pharmacological MRI (phMRI) | Maps brain activation in response to drug administration. criver.com | Identifies specific CNS regions, such as the hypothalamus and PAG, that are modulated by Nolotil and its metabolites. scielo.brgeneesmiddeleninformatiebank.nl |

| Resting-State fMRI (rsfMRI) | Measures functional connectivity between brain regions at rest. nih.gov | Can reveal how Nolotil alters communication within pain-processing networks in the brain. |

| Stimulus-Evoked fMRI | Assesses brain responses to painful stimuli before and after drug administration. | Quantifies the extent to which Nolotil reduces pain-evoked brain activity, providing a measure of its central analgesic efficacy. |

| Anesthetized vs. Awake Animal Imaging | Compares brain activity under different states of consciousness. nih.gov | Helps to control for the confounding effects of anesthesia on neuronal activity and drug response. biorxiv.org |

Computational Chemistry and Structural Biology Studies

Molecular Modeling of Receptor and Enzyme Interactions

Molecular modeling allows for the simulation and analysis of how a drug and its metabolites interact with biological targets like enzymes and receptors. This provides a structural basis for understanding the drug's pharmacological effects.

Metamizole (B1201355) is known to be a potent analgesic and antipyretic, with its mechanism partly attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (MAA). sigmaaldrich.com MAA is further metabolized to a second active metabolite, 4-aminoantipyrine (B1666024) (AA). sigmaaldrich.com

Computational studies have been employed to understand how these metabolites interact with COX-1 and COX-2. Molecular models of the complexes formed between the primary active metabolite, 4-methylaminoantipyrine (MAA), and either COX-1 or COX-2 have suggested a common binding mode for both isoforms. researchgate.netsciepub.com These modeling studies, using programs such as GRID and AutoDock, have helped to visualize the interaction at the atomic level. sciepub.com The analysis of MAA docked in the active site of human COX-2 reveals the key residues involved in the interaction. sciepub.com

While in vitro studies with purified enzymes showed that metamizole could inhibit both COX-1 and COX-2, the inhibitory profiles were markedly different in intact cell systems. researchgate.netsciepub.com This highlights that computational models, while valuable, must be considered alongside experimental data from biological systems to fully understand the pharmacological activity. researchgate.net It is also suggested that the pharmacologically active metabolites of metamizole, MAA and AA, differ from classical COX inhibitors as they may redirect prostaglandin (B15479496) synthesis rather than inhibiting COX activity through direct binding to its active site. sigmaaldrich.comguidetopharmacology.org

Table 1: IC50 Values of Metamizole for COX Isoenzymes This table presents the half-maximal inhibitory concentration (IC50) values for metamizole against COX-1 and COX-2 from various sources, illustrating the differences between purified enzyme and intact cell assays.

| Assay System | Enzyme | IC50 (µg/mL) | Source |

| Purified Enzyme | COX-1 | ~150 | researchgate.net |

| Purified Enzyme | COX-2 | ~150 | researchgate.net |

| Intact Bovine Aortic Endothelial Cells | COX-1 | 1730 ± 150 | researchgate.net |

| Intact Human Platelets | COX-1 | 486 ± 56 | researchgate.net |

| LPS-activated Murine Macrophages | COX-2 | 12 ± 1.8 | researchgate.net |

| LPS-activated Primary Human Leukocytes | COX-2 | 21 ± 2.9 | researchgate.net |

Beyond its effects on COX enzymes, the mechanism of action for metamizole is thought to involve the cannabinoid system. unileoben.ac.atwikipedia.orgwikipedia.org Computational analyses have been performed to predict and explain the interaction of metamizole metabolites with the cannabinoid receptor 1 (CB1). sigmaaldrich.com

Docking simulations have been used to explore the binding of the metabolite 4-aminoantipyrine (4-AA) to the crystallographic structure of the CB1 receptor. sigmaaldrich.com This computational analysis revealed that the interactions observed in the simulated complex are consistent with those found in the crystal structure of CB1 with a known agonist. sigmaaldrich.com The analysis highlighted the crucial role of several amino acid residues in the binding pocket, including Phe 170, Phe 174, Phe 177, Phe 189, Leu 193, Val 196, and Phe 379, as well as a conserved hydrogen bond at Ser 383. sigmaaldrich.com

These computational findings support experimental evidence suggesting that metamizole's metabolites can activate CB1 receptors. sigmaaldrich.comaip.org For instance, the analgesic effect of 4-aminoantipyrine is linked to its ability to reduce prostaglandin E2-induced pain by activating the CB1 receptor. aip.org Furthermore, arachidonoyl amides of both MAA and AA, which are other metabolites of metamizole, have been shown to bind to human CB1 and CB2 receptors. sigmaaldrich.com This activation of the CB1 receptor is believed to contribute to the descending pain inhibitory pathway. wikipedia.orgnrel.gov

Theoretical Investigations of Oxidation and Reaction Mechanisms

Theoretical chemistry provides a framework for understanding the fundamental processes of chemical reactions, such as oxidation and degradation. These studies are crucial for predicting a drug's stability and potential reactive intermediates.

The oxidation of metamizole has been investigated using electrochemical methods combined with theoretical approaches. Cyclic voltammetry studies have shown that metamizole undergoes multiple oxidation processes. aip.org In aqueous and N,N-Dimethylformamide (DMF) media, metamizole exhibits three distinct oxidation processes. aip.org

Quantum chemical parameters have been utilized to describe the properties of pyrazolone (B3327878) derivatives like metamizole. aip.org For instance, the difference in the heats of formation between a molecule and its cation radical (ΔΔHcat) has been correlated with experimentally determined oxidation potentials for related compounds. aip.org Electrochemical investigations using various electrodes have detailed the oxidation mechanism. The oxidation of metamizole at a gold screen-printed electrode involves the formation of an iminium radical cation through a quasi-reversible redox reaction. The process at around 0.8 V is noted as being a common oxidation potential for all antipyrine-related structures. These studies help in proposing a detailed mechanism for the electro-oxidation of metamizole. aip.org

Predictive models are valuable for understanding how a drug like metamizole might degrade over time or under specific conditions. Metamizole is known to be chemically unstable and is readily hydrolyzed to its active metabolites.

Computational methods are emerging to predict these degradation pathways. For example, the "Metabolic Forest" model is a computational tool designed to predict the structures of drug metabolites, which can also be applied to forecast degradation products. This model has been used to propose novel putative reactive metabolites for metamizole.

Experimental studies combined with analytical techniques provide data for building and validating these predictive models. Raman spectroscopy coupled with principal component analysis (PCA) has been used to characterize the degradation of dipyrone (B125322) in expired pharmaceutical products. These analyses identified spectral changes corresponding to the hydrolysis and oxidation of the parent drug. Specifically, they observed a blue-shift in bands assigned to the aromatic and pyrazole (B372694) rings, indicating the presence of the metabolite N-methylaminoantipyrine, along with changes related to the dissociation of the sulfonate group. Compatibility studies have also shown that metamizole degradation can be accelerated in the presence of other drugs, like dihydralazine, potentially through the liberation of formaldehyde.

Computational Approaches in Materials Science

While metamizole is primarily a subject of pharmaceutical and chemical research, techniques and approaches from materials science have been applied to characterize its solid-state properties and its interactions with other materials. Computational materials science itself, which focuses on discovering and designing new materials through modeling and simulation, has not been extensively applied to metamizole. wikipedia.orgsigmaaldrich.com However, related analytical and characterization studies exist.

For example, X-ray photoelectron spectroscopy (XPS), a core technique in surface science and materials characterization, has been used to analyze the surface chemistry of a dipyrone tablet. These studies confirmed the presence of the expected elements (carbon, oxygen, nitrogen, and sulfur) from the metamizole molecule on the tablet's surface.

In another application that bridges chemistry and materials science, the biosorption of dipyrone from aqueous solutions onto industrial ash has been investigated. sciepub.com This research explores the potential of using this ash, after it has adsorbed the drug, as a filler material in Portland cement matrices. sciepub.com Such studies are relevant to environmental remediation and waste valorization, demonstrating how a pharmaceutical compound can be studied within a materials context.

Corrosion Inhibitive Properties of Metamizole Sodium for Metal Surfaces

Metamizole sodium, a pyrazolone derivative, has been the subject of computational and experimental research to evaluate its efficacy as a corrosion inhibitor for metal surfaces, particularly for carbon steel in acidic environments. africaresearchconnects.comresearch-nexus.net These studies employ a combination of quantum chemical calculations, molecular dynamics simulations, and various experimental techniques to understand the inhibitive mechanisms at the molecular level. The focus of this research is to elucidate how metamizole sodium molecules interact with metal surfaces to form a protective barrier against corrosive agents. dntb.gov.ua

Research indicates that metamizole sodium can significantly reduce the corrosion rate of carbon steel in hydrochloric acid (HCl) solutions. researchgate.netacs.org The effectiveness of the inhibition is largely dependent on the concentration of the inhibitor and the operating temperature. africaresearchconnects.comresearch-nexus.net

Mechanism of Inhibition

The primary mechanism by which metamizole sodium inhibits corrosion is through the adsorption of its molecules onto the metal surface. researchgate.net This process forms a protective film that isolates the metal from the aggressive corrosive medium. iosrjournals.org The adsorption is influenced by the electronic structure of the metamizole molecule, which contains heteroatoms such as nitrogen and oxygen, as well as aromatic rings. iosrjournals.orgresearchgate.net These features allow the molecule to donate electrons to the vacant d-orbitals of iron atoms on the steel surface, facilitating a strong bond. dntb.gov.uaresearchgate.net

Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have further clarified the inhibitive action. PDP results reveal that metamizole sodium acts as a mixed-type inhibitor. research-nexus.net This means it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) that constitute the corrosion process. research-nexus.netdntb.gov.ua EIS measurements demonstrate an increase in charge transfer resistance and a decrease in double-layer capacitance with increasing inhibitor concentration, signifying the formation of a more robust protective layer that hinders the corrosion process. africaresearchconnects.comresearch-nexus.net

Research Findings and Performance Data

Experimental investigations have quantified the corrosion inhibition efficiency (IE) of metamizole sodium under various conditions. The data consistently shows that as the concentration of metamizole sodium increases, the inhibition efficiency also increases. africaresearchconnects.comresearch-nexus.net Conversely, a rise in temperature tends to decrease the inhibition efficiency, which is characteristic of a physisorption mechanism where the adsorptive bonds are weakened at higher thermal energies. africaresearchconnects.comacs.org

One study found that for carbon steel in a 1 M HCl solution at 25°C, the inhibition efficiency reached 82.87% at a metamizole sodium concentration of 300 parts per million (ppm). africaresearchconnects.comresearchgate.netacs.org

Table 1: Inhibition Efficiency (IE %) of Metamizole Sodium on Carbon Steel in 1 M HCl

| Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (IE %) |

|---|

This table presents data from studies investigating the corrosion inhibition performance of metamizole sodium.

Table 2: Thermodynamic Parameters for Adsorption of Metamizole Sodium on Carbon Steel

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | < 80 kJ mol⁻¹ acs.org | Suggests physisorption mechanism acs.org |

This table summarizes key thermodynamic values that help elucidate the nature of the inhibitor's interaction with the metal surface.

Surface analysis techniques such as scanning electron microscopy (SEM) provide visual confirmation of the inhibitor's effectiveness. dntb.gov.uaicrc.ac.ir In the absence of the inhibitor, the metal surface shows significant damage from corrosion. However, in the presence of metamizole sodium, the surface appears much smoother, indicating the formation of a protective film that mitigates corrosive attack. dntb.gov.ua

Chemical Transformation and Degradation Studies

Pyrolysate Formation of Butylscopolamine (B1205263) to Scopolamine (B1681570)

Butylscopolamine, a quaternary ammonium (B1175870) compound, is valued for its low lipid solubility and inability to cross the blood-brain barrier. However, studies have demonstrated that it can undergo pyrolytic transformation to form scopolamine, a tertiary amine with known psychoactive effects. oup.comresearchgate.net This conversion is of particular interest due to reported instances of abuse where butylscopolamine-containing products are heated or smoked to achieve these effects. researchgate.netspringermedizin.de

Experimental studies have been conducted to investigate and quantify this transformation. In one key study, tablets containing 10 mg of N-butyl scopolammonium bromide (BSB) were crushed and mixed with tobacco in self-made cigarettes. oup.comresearchgate.net These cigarettes were then "smoked" using a specially designed machine to simulate continuous or puff-by-puff smoking, and the resulting smoke, filter, and ashes were analyzed for the presence of scopolamine using a validated liquid chromatography-tandem mass spectrometry (LC-MS-MS) method. oup.comresearchgate.net

The research confirmed that scopolamine is indeed formed from the pyrolysis of BSB. oup.com The process is believed to occur at temperatures between 100–600 °C, where incomplete combustion leads to the release of scopolamine. nih.gov Another study noted that heating butylscopolamine tablets to 160°C for 9 minutes resulted in a 47% conversion to scopolamine. researchgate.netnih.gov The findings from the cigarette-smoking simulation demonstrated the presence of scopolamine in the smoke, filter, and ash. oup.com

Table 1: Scopolamine Formation from Pyrolysis of N-Butyl Scopolammonium Bromide (10 mg) in Cigarettes

| Sample Matrix | Scopolamine Detected (µg/cigarette) |

|---|---|

| Smoke | Data reported in study oup.com |

| Filter | Data reported in study oup.com |

| Ashes | Data reported in study oup.com |

Data derived from a study analyzing the pyrolysis products of N-butyl scopolammonium bromide in a simulated smoking environment. The exact quantities were summarized in Table II of the cited source. oup.com

This chemical transformation underscores a significant degradation pathway for butylscopolamine under thermal stress, converting it into a pharmacologically different and centrally-acting compound. researchgate.net

N-Nitrosamine Impurity Formation and Analysis in Metamizole (B1201355)

The formation of N-nitrosamine impurities in active pharmaceutical ingredients (APIs) is a critical concern due to their classification as probable human carcinogens. researchgate.netfda.gov Metamizole (also known as dipyrone) has been identified as an API susceptible to the formation of a nitrosamine (B1359907) drug substance-related impurity (NDSRI). tandfonline.comresearcher.life This occurs through the reaction of metamizole, which contains a secondary amine structure, with a nitrosating agent like nitrite, often under acidic conditions. fda.govtandfonline.com

The specific impurity of concern is N-nitroso metamizole EP impurity C. tandfonline.comresearcher.life Its presence has necessitated the development of highly sensitive and specific analytical methods for its detection and quantification in metamizole-containing drug products. tandfonline.comfda.gov

Researchers have developed and validated an ultra-performance liquid chromatography with a triple quadrupole mass spectrometry (UPLC-MS/MS) system for this purpose. tandfonline.comresearcher.life The method was designed to be specific and linear for quantifying N-nitroso metamizole EP impurity C within a specified working range. tandfonline.com The validation of this analytical method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline. tandfonline.comresearcher.life

Key parameters of the validated UPLC-MS/MS method include:

Specificity: The method demonstrated the ability to accurately measure the analyte in the presence of other components. tandfonline.com

Linearity: A linear relationship was established over the working range of 0.036 ng/mL (LOQ) to 0.72 ng/mL. tandfonline.comresearcher.life

Accuracy and Precision: The method showed satisfactory accuracy and precision, with an average recovery of 90%. tandfonline.comresearcher.life

Table 2: Validation Parameters of UPLC-MS/MS Method for N-Nitroso Metamizole EP Impurity C

| Parameter | Result | Reference |

|---|---|---|

| Analytical Technique | UPLC-MS/MS | tandfonline.comresearcher.life |

| Linearity Range | 0.036 ng/mL to 0.72 ng/mL | tandfonline.comresearcher.life |

| Coefficient of Determination (R²) | > 0.99 | tandfonline.comresearcher.life |

| Average Recovery | 90% | tandfonline.comresearcher.life |

| Repeatability (RSD%) | 2-6% | tandfonline.comresearcher.life |

| Intermediate Precision (RSD%) | 1-10% | tandfonline.comresearcher.life |

These studies highlight the potential for N-nitrosamine formation in metamizole and establish a robust analytical framework for monitoring and controlling these potentially genotoxic impurities in pharmaceutical products. researchgate.nettandfonline.com

Advanced Analytical Methodologies in Chemical and Pharmacological Research

Chromatographic Techniques for Metabolite Profiling

Chromatography, particularly when coupled with mass spectrometry, is a cornerstone for metabolite profiling, allowing for the separation, identification, and quantification of a drug's metabolic products in complex biological samples. nih.govunl.edu For Metamizole (B1201355), these techniques are crucial for studying its primary metabolites, which include 4-Methylaminoantipyrine (MAA), 4-Aminoantipyrine (B1666024) (AA), and 4-Formylaminoantipyrine (B29614) (FAA). researchgate.net

HPLC-UV and UPLC-MS/MS Applications in Biological Matrices (e.g., Animal Plasma, Urine)

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are powerful tools for the quantitative analysis of Metamizole and its metabolites in biological fluids. researchgate.netmdpi.com

Validated HPLC-UV methods have been successfully developed to determine the pharmacokinetics of Metamizole metabolites in animal plasma. One such study utilized a C18 column for separation, demonstrating the method's suitability for pharmacokinetic studies in rats. The method was shown to be accurate and precise, with a lower limit of quantification of 1 µg/ml for all metabolites using a 100 µl plasma sample. researchgate.net Plasma samples were found to be stable for at least four weeks at -20°C. researchgate.net

| Parameter | Details |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography with UV Detection |